N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Description
The compound is a complex organic molecule with several functional groups, including a furan ring, a pyridine ring, a methylisoxazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Mechanism of Action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction can lead to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain substances. For instance, it can enhance the hydroxylation of anti-cancer drugs, thereby activating them . It can also metabolically activate aflatoxin B1, a potent carcinogen .
Result of Action
The molecular and cellular effects of the compound’s action depend on the substances it interacts with. For example, it can enhance the effectiveness of certain anti-cancer drugs by activating them through hydroxylation . It can also activate aflatoxin B1, potentially increasing its carcinogenic effects .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-5-13(18-21-10)15(19)17-8-11-6-12(9-16-7-11)14-3-2-4-20-14/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZWCKZQOFJAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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